

1H NMR Analysis of 1,3-Bis(carboxyphenoxy)propane: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Bis(carboxyphenoxy)propane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **1,3-bis(carboxyphenoxy)propane**. It includes a detailed experimental protocol for sample preparation and data acquisition, a comprehensive interpretation of the 1H NMR spectrum with tabulated data, and visualizations to aid in understanding the molecular structure and its corresponding spectral features.

Introduction

1,3-Bis(carboxyphenoxy)propane is a molecule of interest in various fields, including materials science and drug delivery, due to its rigid aromatic components linked by a flexible propyl chain. 1H NMR spectroscopy is a powerful analytical technique for elucidating the structure of this molecule, providing detailed information about the chemical environment of its protons. This guide serves as a comprehensive resource for researchers working with this compound.

Predicted 1H NMR Spectral Data

Due to the symmetry of the 1,3-bis(4-carboxyphenoxy)propane molecule, a simplified 1H NMR spectrum is expected. The protons on the two phenyl rings are chemically equivalent, as are the protons on the propyl chain. The expected chemical shifts, multiplicities, and coupling

constants are summarized in the table below. These values are predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
Ha	~12.0 - 13.0	Singlet (broad)	2H	-	Carboxylic Acid (-COOH)
Hb	~7.9 - 8.1	Doublet	4H	~8-9	Aromatic Protons (ortho to -COOH)
Hc	~6.9 - 7.1	Doublet	4H	~8-9	Aromatic Protons (ortho to -O-)
Hd	~4.2 - 4.4	Triplet	4H	~6-7	Methylene Protons (-O-CH ₂ -)
He	~2.2 - 2.4	Quintet	2H	~6-7	Methylene Protons (-CH ₂ -CH ₂ -CH ₂ -)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.

Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of high-purity **1,3-bis(carboxyphenoxy)propane**.[\[1\]](#)[\[2\]](#)

- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic proton.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.^[2]
- **Transfer:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.^{[3][4]}
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak can often be used for calibration.

1H NMR Data Acquisition

- **Spectrometer:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Locking and Shimming:** Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically sufficient.
 - **Number of Scans:** Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
 - **Relaxation Delay:** Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.
 - **Spectral Width:** Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).
- **Data Processing:**

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Integration: Integrate the signals to determine the relative number of protons for each peak.
- Peak Picking: Identify the chemical shifts of all peaks.
- Coupling Constant Measurement: Measure the coupling constants for all multiplets.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of **1,3-bis(carboxyphenoxy)propane** and the expected splitting patterns in its ¹H NMR spectrum.

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References

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